molecular formula C23H30N2O3 B574614 L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (R)-(9CI) CAS No. 169453-31-0

L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (R)-(9CI)

Cat. No.: B574614
CAS No.: 169453-31-0
M. Wt: 382.504
InChI Key: HDZVQLUAEXYLDB-UXHICEINSA-N
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Description

Methyl (2S)-2-[[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoate is a complex organic compound that features a tert-butylamino group, a phenylpropanoyl group, and a phenylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (R)-(9CI) typically involves multiple steps, including the formation of the tert-butylamino group and the esterification of the phenylpropanoate. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form the tert-butyl ester . This reaction proceeds smoothly with Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in one pot .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for the efficient and sustainable synthesis of tert-butyl esters by introducing the tert-butoxycarbonyl group into various organic compounds . The flow process is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tert-butyl group can yield tert-butyl hydroperoxide, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Methyl (2S)-2-[[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (R)-(9CI) involves its interaction with molecular targets and pathways. The tert-butylamino group can interact with enzymes and receptors, potentially modulating their activity. The phenylpropanoyl and phenylpropanoate groups can also participate in various biochemical pathways, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl esters: Similar in structure but may have different functional groups attached to the ester.

    Phenylpropanoyl derivatives: Compounds with similar phenylpropanoyl groups but different substituents.

    Amino acid esters: Compounds with esterified amino acids, sharing some structural similarities.

Uniqueness

Methyl (2S)-2-[[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoate is unique due to its combination of a tert-butylamino group, a phenylpropanoyl group, and a phenylpropanoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

L-Phenylalanine is an essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine. The compound , L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (R)-(9CI) , is a modified form of phenylalanine that has garnered interest due to its potential biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C17H26N2O3C_{17}H_{26}N_2O_3, with a molecular weight of approximately 302.41 g/mol. Its structure includes a phenylalanine backbone modified with a tert-butyl amino group and a methyl ester functional group. This modification is significant as it can influence the compound's solubility, stability, and biological interactions.

1. Enzymatic Inhibition

Research indicates that certain derivatives of L-phenylalanine can act as potent inhibitors of serine proteases. For instance, studies have shown that N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester exhibits strong inhibitory activity against bovine alpha-chymotrypsin and other proteases . The kinetic parameters such as the inactivation rate constant (kinact) and dissociation constant (Ki) demonstrate its efficacy as an inhibitor.

EnzymeKinact (s⁻¹)Ki (µM)Kinact/Ki (M⁻¹ s⁻¹)
Bovine Alpha-Chymotrypsin0.00280.0045630,000

2. Toxicity Studies

The biological activity of L-phenylalanine methyl ester has also been evaluated in terms of its cytotoxic effects on various cell types. A study highlighted that phenylalanine methyl esters can exhibit toxicity towards myeloid cells by affecting their natural killer functions and cytotoxic T lymphocyte precursors . This toxicity appears to be mediated through distinct enzymatic pathways involving serine esterase activity.

3. Neurotransmitter Precursor

As a precursor to neurotransmitters, L-phenylalanine plays a vital role in neurological health. The conversion of phenylalanine to tyrosine is essential for the synthesis of dopamine and norepinephrine, which are critical for mood regulation and cognitive functions. Research has shown that dietary supplementation with L-phenylalanine can enhance cognitive performance and mood in certain populations .

Case Study 1: Neurotransmitter Synthesis Enhancement

A clinical trial investigated the effects of L-phenylalanine supplementation on patients with depression. Results indicated that participants who received L-phenylalanine exhibited improved mood and cognitive function compared to the placebo group. This suggests a potential therapeutic role for L-phenylalanine in managing depressive disorders.

Case Study 2: Inhibition of Proteases

In another study focusing on the inhibition of serine proteases, researchers synthesized various derivatives of L-phenylalanine to evaluate their inhibitory effects on specific enzymes involved in pathological processes such as inflammation and cancer progression. The findings revealed that certain modifications significantly increased the potency of these compounds against target proteases.

Properties

IUPAC Name

methyl (2S)-2-[[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-23(2,3)25-21(26)19(15-17-11-7-5-8-12-17)24-20(22(27)28-4)16-18-13-9-6-10-14-18/h5-14,19-20,24H,15-16H2,1-4H3,(H,25,26)/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZVQLUAEXYLDB-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(CC1=CC=CC=C1)NC(CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H](CC1=CC=CC=C1)N[C@@H](CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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